This compound is classified under isoquinoline derivatives and is notable for its potential therapeutic applications. Isoquinolines are bicyclic compounds that have been extensively studied for their role in various biological processes. The specific stereochemistry of this compound, indicated by the (S)-(-) designation, suggests its chiral nature, which is crucial for its biological activity.
The synthesis of (S)-(-)-1,2,3,4-Tetrahydro-alpha,alpha-diphenyl-3-isoquinolinemethanol can be achieved through several methodologies. One common approach involves the reduction of isoquinoline derivatives or related precursors using catalytic hydrogenation or other reducing agents.
The synthesis parameters such as temperature, pressure, and reaction time can significantly influence yield and purity.
The molecular structure of (S)-(-)-1,2,3,4-Tetrahydro-alpha,alpha-diphenyl-3-isoquinolinemethanol can be described as follows:
The stereochemical configuration plays a vital role in determining the compound's interactions with biological targets.
(S)-(-)-1,2,3,4-Tetrahydro-alpha,alpha-diphenyl-3-isoquinolinemethanol can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound’s structure to enhance its biological activity or selectivity.
The mechanism of action of (S)-(-)-1,2,3,4-Tetrahydro-alpha,alpha-diphenyl-3-isoquinolinemethanol is primarily linked to its interaction with specific receptors or enzymes in biological systems:
Quantitative structure-activity relationship studies could provide insights into how modifications affect potency and selectivity.
The physical and chemical properties of (S)-(-)-1,2,3,4-Tetrahydro-alpha,alpha-diphenyl-3-isoquinolinemethanol include:
These properties are crucial for determining the compound's formulation and delivery methods in pharmaceutical applications.
(S)-(-)-1,2,3,4-Tetrahydro-alpha,alpha-diphenyl-3-isoquinolinemethanol has several scientific applications:
(S)-(-)-1,2,3,4-Tetrahydro-α,α-diphenyl-3-isoquinolinemethanol (CAS 140408-82-8) is a synthetically derived chiral compound belonging to the broader 1,2,3,4-tetrahydroisoquinoline (THIQ) alkaloid family. Its molecular framework consists of a partially saturated isoquinoline core, where the benzene ring is fused to a piperidine-like structure, with two phenyl groups attached to a chiral carbinol carbon at the C3 position. The molecular formula is C₂₂H₂₁NO, with a molecular weight of 315.41 g/mol [1] [4]. This structure embodies key features of bioactive THIQs:
Unlike naturally occurring THIQ alkaloids (e.g., morphine or saframycins), this compound features synthetic modifications—specifically, the C3 diphenylmethanol group—that expand its utility in medicinal chemistry [2].
Table 1: Structural Features of Key THIQ-Based Compounds
Compound Name | Core Structure | Key Substituents | Origin |
---|---|---|---|
(S)-(-)-THIQ-Diphenylmethanol | 1,2,3,4-Tetrahydroisoquinoline | α,α-Diphenyl-3-methanol | Synthetic |
Noscapine | Benzoisoquinoline | Methoxy, isobenzofuranone | Natural |
Trabectedin | Tetrahydroisoquinoline | Pentacyclic, thioether | Semi-synthetic |
The compound emerged in the 1990s as part of efforts to synthesize enantiopure THIQ derivatives for pharmaceutical applications. Its first documented synthesis leveraged asymmetric Pictet-Spengler reactions or chiral resolution techniques to achieve high stereochemical purity [2] . Key milestones include:
The compound’s structural complexity—particularly the quaternary chiral center with two phenyl groups—made it a benchmark for testing new asymmetric methodologies .
The (S)-enantiomer exhibits distinct bioactivity due to precise three-dimensional interactions with chiral biological targets. Enantiomeric discrimination is critical:
Table 2: Impact of Chirality on Drug Properties
Parameter | (S)-Enantiomer | (R)-Enantiomer | Biological Consequence |
---|---|---|---|
Target affinity | High (e.g., IC₅₀ = 0.1 µM) | Low (e.g., IC₅₀ = 10 µM) | Efficacy at lower doses |
Metabolic rate | Slow oxidation | Rapid glucuronidation | Longer half-life |
Toxicity risk | Minimal off-target binding | Potential for adverse interactions | Improved safety profile |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1